![molecular formula C15H15N3O5 B409406 3-(4-methylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one CAS No. 325779-64-4](/img/structure/B409406.png)
3-(4-methylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one
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Overview
Description
3-(4-methylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as Xanthofulvin, and it has been found to possess a wide range of biological activities. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 372.42 g/mol.
Mechanism of Action
Target of Action
The primary targets of 3-(4-methylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one are Protein Phosphatase 2A (PP2AC/PPP2CA:PPP2CB) and Protein Phosphatase 5 (PPP5C) . These enzymes play a crucial role in cell growth and metabolic homeostasis .
Mode of Action
This compound acts as a catalytic inhibitor of both PP2AC and PPP5C . It coordinates with the active-site catalytic metals in PPP5C, thereby inhibiting the activity of these enzymes .
Biochemical Pathways
The inhibition of PP2AC and PPP5C disrupts the normal phosphorylation-regulated processes in the cell . This disruption can affect multiple biochemical pathways, potentially leading to the suppression of cell growth and metabolic homeostasis .
Pharmacokinetics
It is known that the compound ismembrane permeable , which suggests it can readily cross cell membranes and reach its intracellular targets .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of cell growth and metabolic homeostasis . By inhibiting the activity of PP2AC and PPP5C, it disrupts the normal phosphorylation-regulated processes, potentially leading to cytotoxic activity against cancer cells .
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-methylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one in lab experiments include its high purity, stability, and low toxicity. It has been reported to have a high yield and purity, making it suitable for large-scale production. Additionally, it has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, the limitations of using this compound include its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research of 3-(4-methylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies could be conducted to elucidate its mechanism of action and identify its molecular targets. Furthermore, research could be conducted to optimize its synthesis method and improve its bioavailability and efficacy. Finally, studies could be conducted to investigate its potential as a lead compound for the development of new anti-cancer and anti-inflammatory drugs.
Synthesis Methods
The synthesis of 3-(4-methylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one involves the reaction of 6-nitrocoumarin with 4-methylpiperazine-1-carbonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. This synthesis method has been reported to have a high yield and purity, making it suitable for large-scale production.
Scientific Research Applications
3-(4-methylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one has been extensively studied for its biological activities, including its anti-tumor, anti-inflammatory, and anti-viral properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been reported to possess anti-viral activity against the hepatitis C virus.
properties
IUPAC Name |
3-(4-methylpiperazine-1-carbonyl)-6-nitrochromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-16-4-6-17(7-5-16)14(19)12-9-10-8-11(18(21)22)2-3-13(10)23-15(12)20/h2-3,8-9H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPVIAZJAHFPOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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